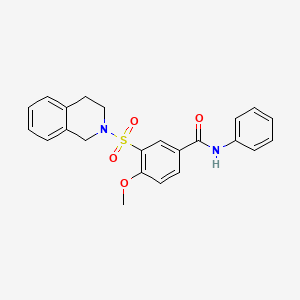
1-Benzyl-isoindigo
概要
説明
1-Benzyl-isoindigo is a derivative of isoindigo, a compound known for its unique electronic properties and applications in various fields such as organic electronics and medicinal chemistry. Isoindigo itself is a bisindole compound, characterized by its planar structure and electron-deficient nature, making it a valuable building block in the synthesis of conjugated polymers and other functional materials .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-isoindigo can be synthesized through a series of organic reactions starting from isoindigo. One common method involves the alkylation of isoindigo with benzyl halides in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods: These methods often utilize green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-Benzyl-isoindigo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful in electronic applications.
Reduction: Reduction reactions can convert this compound into its corresponding leuco form, which has different electronic properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl moiety, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindigo derivatives, which can be tailored for specific applications in organic electronics and materials science .
科学的研究の応用
1-Benzyl-isoindigo has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other functional materials.
Biology: The compound’s unique electronic properties make it a valuable tool in the study of biological systems, particularly in the development of biosensors.
Medicine: Isoindigo derivatives, including this compound, have shown potential in medicinal chemistry for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of organic solar cells, organic field-effect transistors (OFETs), and other electronic devices
作用機序
The mechanism by which 1-Benzyl-isoindigo exerts its effects is primarily related to its electron-deficient nature and planar structure. These properties facilitate strong π-π interactions and electron delocalization, making the compound an effective component in electronic devices. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its conjugated π-system .
類似化合物との比較
Isoindigo: The parent compound, known for its applications in organic electronics and medicinal chemistry.
Indigo: A well-known dye with a similar structure but different electronic properties.
Indirubin: Another isoindigo derivative with significant biological activity, particularly in cancer treatment.
Uniqueness: 1-Benzyl-isoindigo stands out due to its benzyl substitution, which enhances its solubility and allows for further functionalization. This makes it a versatile compound for various applications, particularly in the development of advanced materials and electronic devices .
特性
IUPAC Name |
3-(1-benzyl-2-hydroxyindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-20(16-10-4-6-12-18(16)24-22)21-17-11-5-7-13-19(17)25(23(21)27)14-15-8-2-1-3-9-15/h1-13,27H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESIDJWHUFXREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)C4=C5C=CC=CC5=NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B3622415.png)




![N-{3-[(2-isonicotinoylhydrazino)carbonyl]phenyl}-2-furamide](/img/structure/B3622441.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3622447.png)
![Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate](/img/structure/B3622453.png)


![4-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3622506.png)
![2-[(2,4-dichlorobenzyl)thio]-N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B3622512.png)
![4-Fluorobenzyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B3622520.png)

